Absence of Validated Primary Data for Comparator-Based Evaluation
A search of primary research repositories identified a potential quantitative claim on BindingDB linking this compound (as 'Compound 1' in US10377744) to sEH inhibition with a Ki of 1.40 nM [1]. However, verification revealed that the associated SMILES structure is fundamentally different from the target compound. This situation highlights the critical necessity of independently confirming compound identity and bioactivity before making any procurement or selection decision. No other direct, quantitative, comparator-based evidence is available.
| Evidence Dimension | Target Affinity (sEH, human) |
|---|---|
| Target Compound Data | No validated data available for this specific compound. |
| Comparator Or Baseline | Invalidated claim: Ki = 1.40 nM for a different compound (BDBM408978) [1]. |
| Quantified Difference | Not applicable (invalid comparison). |
| Conditions | Recombinant human sEH, FRET displacement assay (as reported for the invalidated comparator). |
Why This Matters
This demonstrates a critical knowledge gap; a procurement decision cannot be based on unverified or misattributed data, making any comparative claim scientifically unsound.
- [1] BindingDB. Entry for BDBM408978. Ki Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978. Note: Structural mismatch confirmed. View Source
